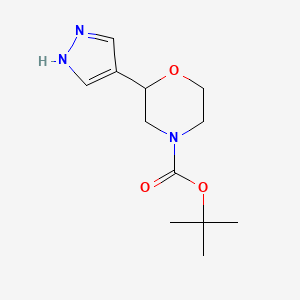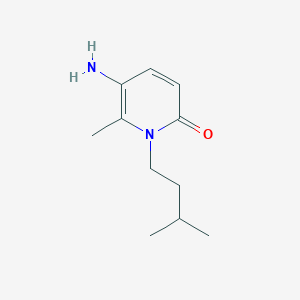
5-Amino-6-methyl-1-(3-methylbutyl)-1,2-dihydropyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-6-methyl-1-(3-methylbutyl)-1,2-dihydropyridin-2-one is a heterocyclic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group, a methyl group, and a dihydropyridinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-methyl-1-(3-methylbutyl)-1,2-dihydropyridin-2-one typically involves the condensation of 3,4-diaminotoluene with urea, followed by nitration and reduction reactions. The process can be summarized as follows :
Condensation: 3,4-diaminotoluene is condensed with urea to form 5-methyl benzimidazolone.
Nitration: The 5-methyl benzimidazolone undergoes nitration using dilute nitric acid to produce 5-nitro-6-methyl benzimidazolone.
Reduction: The 5-nitro-6-methyl benzimidazolone is reduced using ferrous powder in an alcohol-water system or hydrogenation with a DMF-water system and a catalyst such as palladium on carbon.
Industrial Production Methods
Industrial production methods for this compound involve similar steps but are optimized for large-scale synthesis. The use of recyclable solvents and cost-effective catalysts is emphasized to reduce production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-methyl-1-(3-methylbutyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino and methyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like halogens, acids, and bases are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the molecule.
Scientific Research Applications
5-Amino-6-methyl-1-(3-methylbutyl)-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 5-Amino-6-methyl-1-(3-methylbutyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Amino-6-methylbenzimidazolone: Shares a similar structure but lacks the 3-methylbutyl group.
5-Acetoacetlamino benzimdazolone: Contains an acetoacetyl group instead of the 3-methylbutyl group.
Uniqueness
5-Amino-6-methyl-1-(3-methylbutyl)-1,2-dihydropyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in various fields.
Properties
Molecular Formula |
C11H18N2O |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
5-amino-6-methyl-1-(3-methylbutyl)pyridin-2-one |
InChI |
InChI=1S/C11H18N2O/c1-8(2)6-7-13-9(3)10(12)4-5-11(13)14/h4-5,8H,6-7,12H2,1-3H3 |
InChI Key |
PEANQYMTFLSKMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=O)N1CCC(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Methyl-3-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-5-amine](/img/structure/B13323207.png)
![Rel-N-((3aR,5s,6aS)-5-methyloctahydrocyclopenta[c]pyrrol-5-yl)formamide](/img/structure/B13323209.png)
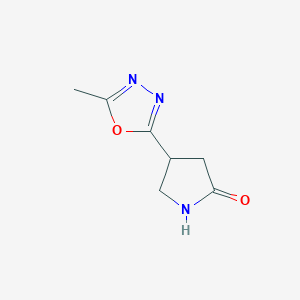

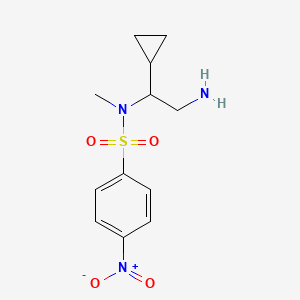
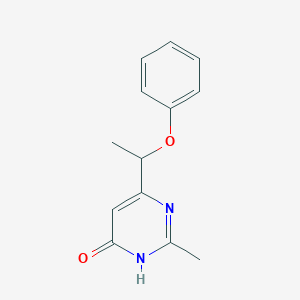


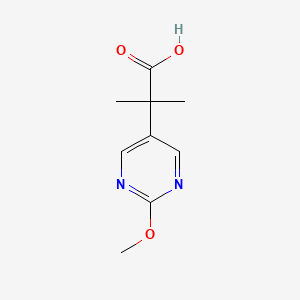
![N-[(1-fluorocyclohexyl)methyl]oxolan-3-amine](/img/structure/B13323255.png)
![4-Chloro-2-(2,2-dimethylpropyl)thieno[2,3-d]pyrimidine](/img/structure/B13323260.png)
